S-Isobutyl chlorothioformate chemical properties and structure
S-Isobutyl chlorothioformate chemical properties and structure
An In-depth Technical Guide to S-Isobutyl Chlorothioformate: Structure, Reactivity, and Synthetic Applications
Executive Summary
S-Isobutyl chlorothioformate (CAS No: 14100-99-3) is a pivotal reagent in modern organic synthesis, distinguished by its unique reactivity profile stemming from the substitution of an ester oxygen with a sulfur atom. This guide provides a comprehensive technical overview for researchers and drug development professionals, delving into its core chemical properties, structural features, and mechanistic behavior. A key focus is placed on its solvolysis reactions, which predominantly proceed through an ionization mechanism, a significant departure from its oxygen analog, isobutyl chloroformate. This distinct reactivity is leveraged in various synthetic applications, most notably in the formation of thiocarbamates, which are integral to the development of novel pharmaceutical and agricultural agents. This document offers field-proven insights, a detailed experimental protocol for thiocarbamate synthesis, and critical safety and handling information to ensure its effective and safe utilization in a laboratory setting.
Introduction: The Significance of Sulfur Substitution
In the vast arsenal of acylating agents, chlorothioformates occupy a unique niche. S-Isobutyl chlorothioformate, the thioester analog of isobutyl chloroformate, is structurally defined by an isobutyl group attached to a sulfur atom, which in turn is bonded to a carbonyl chloride moiety.[1] This seemingly subtle substitution of an ether oxygen for a thioether sulfur atom profoundly alters the electronic properties of the molecule, thereby dictating its reaction pathways and synthetic utility.
The greater polarizability and lower electronegativity of sulfur compared to oxygen enhance the stabilization of a developing positive charge on the carbonyl carbon.[1] This effect makes S-Isobutyl chlorothioformate more predisposed to react via ionization pathways, especially in polar, non-nucleophilic solvents.[2] Understanding this fundamental electronic difference is critical for predicting its behavior and designing effective synthetic strategies. This guide will explore this structure-reactivity relationship, providing scientists with the foundational knowledge to exploit its unique chemical properties in complex molecular design, particularly in the synthesis of enzyme inhibitors and other bioactive molecules.[3]
Physicochemical and Structural Properties
The reliable application of any chemical reagent begins with a firm understanding of its physical and chemical identity. The key properties of S-Isobutyl chlorothioformate are summarized below.
| Property | Value | Source(s) |
| CAS Number | 14100-99-3 | [4] |
| Molecular Formula | C₅H₉ClOS | [5][6] |
| Molecular Weight | 152.64 g/mol | [5][6] |
| Density | 1.098 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.476 | [3] |
| Flash Point | 57 °C | [3] |
| SMILES | CC(C)CSC(=O)Cl | [5][6] |
| InChI | InChI=1S/C5H9ClOS/c1-4(2)3-8-5(6)7/h4H,3H2,1-2H3 | [5][6] |
These data are essential for calculating molar equivalents, ensuring appropriate reaction conditions, and implementing correct safety protocols.
Molecular Structure
The structure of S-Isobutyl chlorothioformate features a central carbonyl group bonded to a chlorine atom and a sulfur atom. The sulfur is, in turn, bonded to an isobutyl group.
Caption: Molecular Structure of S-Isobutyl chlorothioformate.
Spectroscopic Analysis and Structural Elucidation
While comprehensive, experimentally verified spectra for S-Isobutyl chlorothioformate are not widely available in public databases, its structure allows for reliable prediction of its key spectroscopic features. These predictions can be benchmarked against the known spectra of its close oxygen analog, isobutyl chloroformate (CAS 543-27-1).[7][8][9]
-
¹H NMR Spectroscopy (Predicted):
-
~2.9-3.1 ppm (d, 2H): The two methylene protons (-S-CH₂ -CH) adjacent to the sulfur atom would appear as a doublet, deshielded by the electron-withdrawing thioester group. This is expected to be downfield compared to the ~4.0-4.2 ppm shift of the -O-CH₂ - protons in isobutyl chloroformate, as sulfur is less electronegative than oxygen.
-
~1.9-2.1 ppm (m, 1H): The single methine proton (-CH₂-CH (CH₃)₂) would appear as a multiplet (septet or nonet).
-
~1.0 ppm (d, 6H): The six protons of the two equivalent methyl groups (-CH(CH₃ )₂) would appear as a doublet.
-
-
¹³C NMR Spectroscopy (Predicted):
-
~168-172 ppm: The carbonyl carbon (C =O) is expected in this region, characteristic of acyl chlorides and thioesters. This may be slightly downfield compared to the ~150 ppm shift in isobutyl chloroformate due to the influence of sulfur.
-
~35-40 ppm: The methylene carbon (-S-CH₂ -).
-
~28-32 ppm: The methine carbon (-CH (CH₃)₂).
-
~21-23 ppm: The two equivalent methyl carbons (-CH₃ ).
-
-
Infrared (IR) Spectroscopy (Predicted):
-
1780-1815 cm⁻¹: A strong, sharp absorption band corresponding to the C=O (carbonyl) stretching frequency of the acyl chloride group. This is a hallmark feature.
-
2870-2960 cm⁻¹: C-H stretching vibrations from the isobutyl group.
-
650-750 cm⁻¹: C-S and C-Cl stretching vibrations are expected in this region.
-
Chemical Reactivity and Mechanistic Insights
The most extensively studied aspect of S-Isobutyl chlorothioformate is its solvolysis behavior, which provides deep insight into its fundamental reactivity.[6] Unlike its oxygen counterpart, which often reacts through a dual-pathway mechanism (addition-elimination and ionization), S-Isobutyl chlorothioformate shows a strong preference for the ionization pathway.[2][10]
This mechanistic preference is elucidated using the extended Grunwald-Winstein equation, which correlates reaction rates with solvent nucleophilicity (N) and ionizing power (Y): log(k/k₀) = lN + mY [1]
-
A high m value (~0.72) indicates high sensitivity to solvent ionizing power, characteristic of an Sₙ1-like ionization mechanism.[6]
-
A low l value (~0.38) indicates low sensitivity to solvent nucleophilicity.[6]
For S-Isobutyl chlorothioformate, studies show a high m value and a modest l value, confirming that the ionization pathway is dominant, particularly in highly ionizing solvents like aqueous trifluoroethanol (TFE).[1][6] In contrast, in highly nucleophilic solvents like 100% ethanol or methanol, the addition-elimination pathway can become more competitive.[2]
Caption: Competing solvolysis mechanisms for chlorothioformates.
Causality of Mechanistic Preference: The preference for ionization is rooted in the electronic properties of sulfur. The sulfur atom's diffuse p-orbitals effectively stabilize the positive charge of the intermediate thiocarboxylium ion ([R-S-C=O]⁺) through resonance. This stabilization lowers the activation energy for the ionization pathway, making it kinetically favored over the addition-elimination route in most solvent systems.[1]
Applications in Synthetic Chemistry
The primary application of S-Isobutyl chlorothioformate is as a robust reagent for the synthesis of S-isobutyl thiocarbamates. This reaction is central to drug discovery and agrochemical development, as the thiocarbamate linkage is a key structural motif in many biologically active compounds.[11][12]
The general reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic carbonyl carbon of the chlorothioformate. The reaction proceeds rapidly and efficiently, typically in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
R₂NH + Cl-C(=O)S-iBu → R₂N-C(=O)S-iBu + HCl
This transformation allows for the facile introduction of the S-isobutylthiocarbonyl group onto a wide range of amine-containing substrates, making it a valuable tool for library synthesis and lead optimization in medicinal chemistry.[3]
Experimental Protocol: Synthesis of an S-Isobutyl Thiocarbamate
This protocol describes a general, self-validating procedure for the synthesis of S-isobutyl benzylthiocarbamate from S-Isobutyl chlorothioformate and benzylamine.
Materials:
-
S-Isobutyl chlorothioformate (1.0 eq)
-
Benzylamine (1.0 eq)
-
Triethylamine (TEA) (1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for organic synthesis (round-bottom flask, addition funnel, magnetic stirrer)
Caption: Experimental workflow for thiocarbamate synthesis.
Step-by-Step Methodology & Causality:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve benzylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM).
-
Causality: An inert atmosphere and anhydrous solvent are crucial as S-Isobutyl chlorothioformate is moisture-sensitive and can be hydrolyzed. Triethylamine is a non-nucleophilic base used to scavenge the HCl generated during the reaction, preventing protonation of the benzylamine nucleophile and driving the reaction to completion. A slight excess (1.1 eq) ensures full neutralization.
-
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Causality: The reaction is exothermic. Cooling is essential to control the reaction rate, prevent potential side reactions, and ensure safety.
-
-
Addition of Reagent: Add S-Isobutyl chlorothioformate (1.0 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred amine solution over 15-20 minutes.
-
Causality: Dropwise addition helps to dissipate the heat generated from the exothermic reaction, maintaining a controlled temperature and preventing the formation of impurities.
-
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to proceed at room temperature for 2-4 hours.
-
Causality: The initial period at 0 °C ensures a controlled start, while warming to room temperature provides sufficient thermal energy to drive the reaction to completion.
-
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (benzylamine) is consumed.
-
Causality: This is a self-validating step to confirm the reaction is complete before proceeding to workup, ensuring optimal yield.
-
-
Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and then with brine (1x).
-
Causality: The water wash removes the triethylamine hydrochloride salt. The NaHCO₃ wash removes any remaining acidic impurities. The brine wash removes residual water from the organic layer, aiding in the drying process.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Causality: Removal of all water is necessary before solvent evaporation to prevent potential hydrolysis of the product during storage.
-
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
-
Causality: Chromatography removes any unreacted starting materials, byproducts, and other impurities to yield the pure S-isobutyl benzylthiocarbamate.
-
Safety and Handling
S-Isobutyl chlorothioformate is a hazardous chemical and must be handled with appropriate precautions in a well-ventilated chemical fume hood.[12]
-
Hazards:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a flame-retardant lab coat.[12]
-
Handling: Handle under an inert atmosphere.[14] It is moisture-sensitive; avoid contact with water and other nucleophiles like alcohols and amines except under controlled reaction conditions.[7][14]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[13] Store under an inert gas.[12]
Conclusion
S-Isobutyl chlorothioformate is more than just a sulfur analog of a common reagent; it is a specialized tool whose reactivity is governed by predictable and exploitable electronic principles. Its strong preference for an ionization-driven reaction mechanism distinguishes it from many other acylating agents and makes it particularly effective for the synthesis of thiocarbamates. By understanding its structural properties, mechanistic tendencies, and handling requirements, researchers can effectively integrate this compound into their synthetic workflows to build complex molecules for pharmaceutical and other advanced applications.
References
-
PubChemLite. S-isobutyl chlorothioformate (C5H9ClOS). Available from: [Link]
-
Kevill, D. N., et al. (2014). Influence of Sulfur for Oxygen Substitution in the Solvolytic Reactions of Chloroformate Esters and Related Compounds. International Journal of Molecular Sciences. Available from: [Link]
-
National Center for Biotechnology Information. Isobutyl chloroformate. PubChem Compound Database. Available from: [Link]
-
D'Souza, M. J., et al. (2011). Kinetic Evaluation of the Solvolysis of Isobutyl Chloro- And Chlorothioformate Esters. Beilstein Journal of Organic Chemistry, 7, 543–552. Available from: [Link]
-
D'Souza, M. J., et al. (2011). Kinetic evaluation of the solvolysis of isobutyl chloro- and chlorothioformate esters. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
ResearchGate. Figure 1: Molecular structures of syn-isobutyl chloroformate (1),... Available from: [Link]
Sources
- 1. Thiocarbamate synthesis by amination [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic evaluation of the solvolysis of isobutyl chloro- and chlorothioformate esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labsolu.ca [labsolu.ca]
- 5. PubChemLite - S-isobutyl chlorothioformate (C5H9ClOS) [pubchemlite.lcsb.uni.lu]
- 6. S-Isobutyl chlorothioformate (14100-99-3) for sale [vulcanchem.com]
- 7. Isobutyl chloroformate | C5H9ClO2 | CID 62365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Isobutyl chloroformate (543-27-1) 1H NMR [m.chemicalbook.com]
- 9. Isobutyl chloroformate (543-27-1) 13C NMR spectrum [chemicalbook.com]
- 10. Kinetic evaluation of the solvolysis of isobutyl chloro- and chlorothioformate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. US4617416A - Process for the preparation of thiocarbamates - Google Patents [patents.google.com]
- 14. Methyl chlorothioformate as a convenient reagent for thionoester synthesis - PMC [pmc.ncbi.nlm.nih.gov]
